

Application Notes: The Role of (R)-Lipoate in Energy Metabolism

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Compound of Interest

Compound Name: (R)-lipoate

Cat. No.: B1223906

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(R)- α -lipoic acid (R-LA) is the naturally occurring, biologically active enantiomer of lipoic acid. It functions as an essential cofactor for several mitochondrial enzyme complexes that are critical for energy production.^{[1][2]} These application notes provide an overview of R-LA's mechanisms of action and its impact on key energy metabolism pathways, intended for researchers in cellular metabolism and drug development.

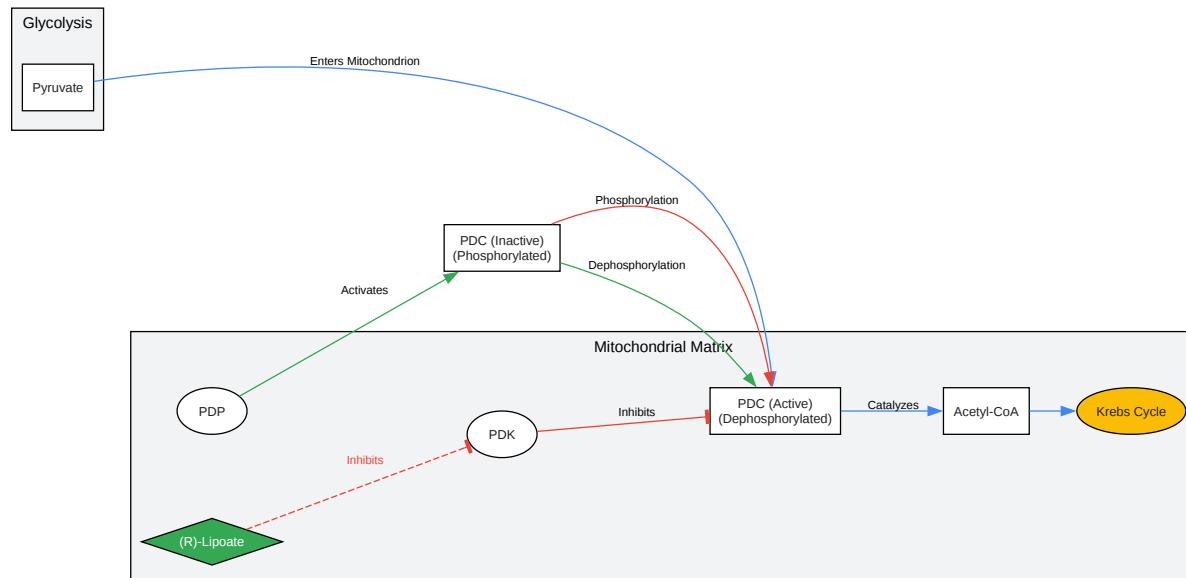
Mechanism of Action

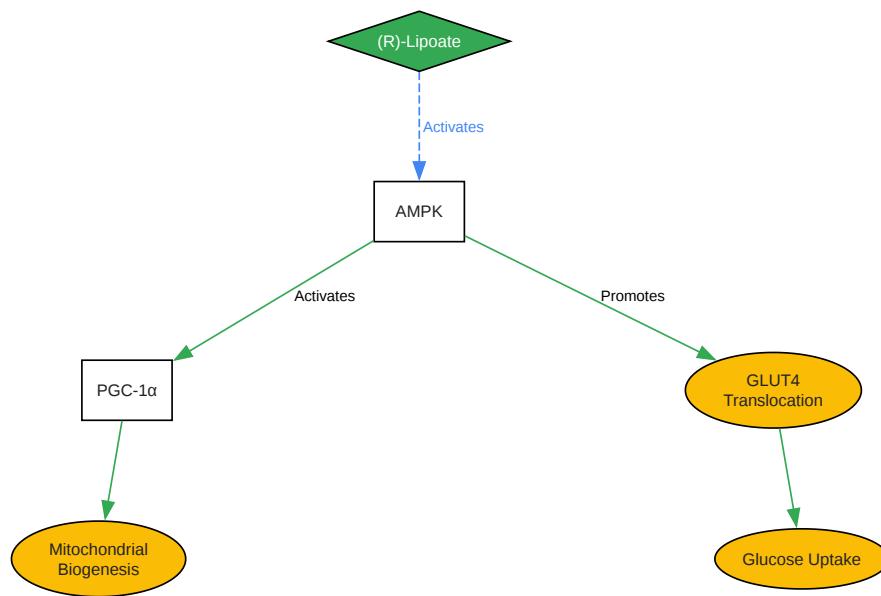
(R)-lipoate plays a multifaceted role in cellular energy metabolism, primarily by acting as a covalently bound cofactor (lipoyllysine) and as a modulator of key signaling pathways.^{[1][3]}

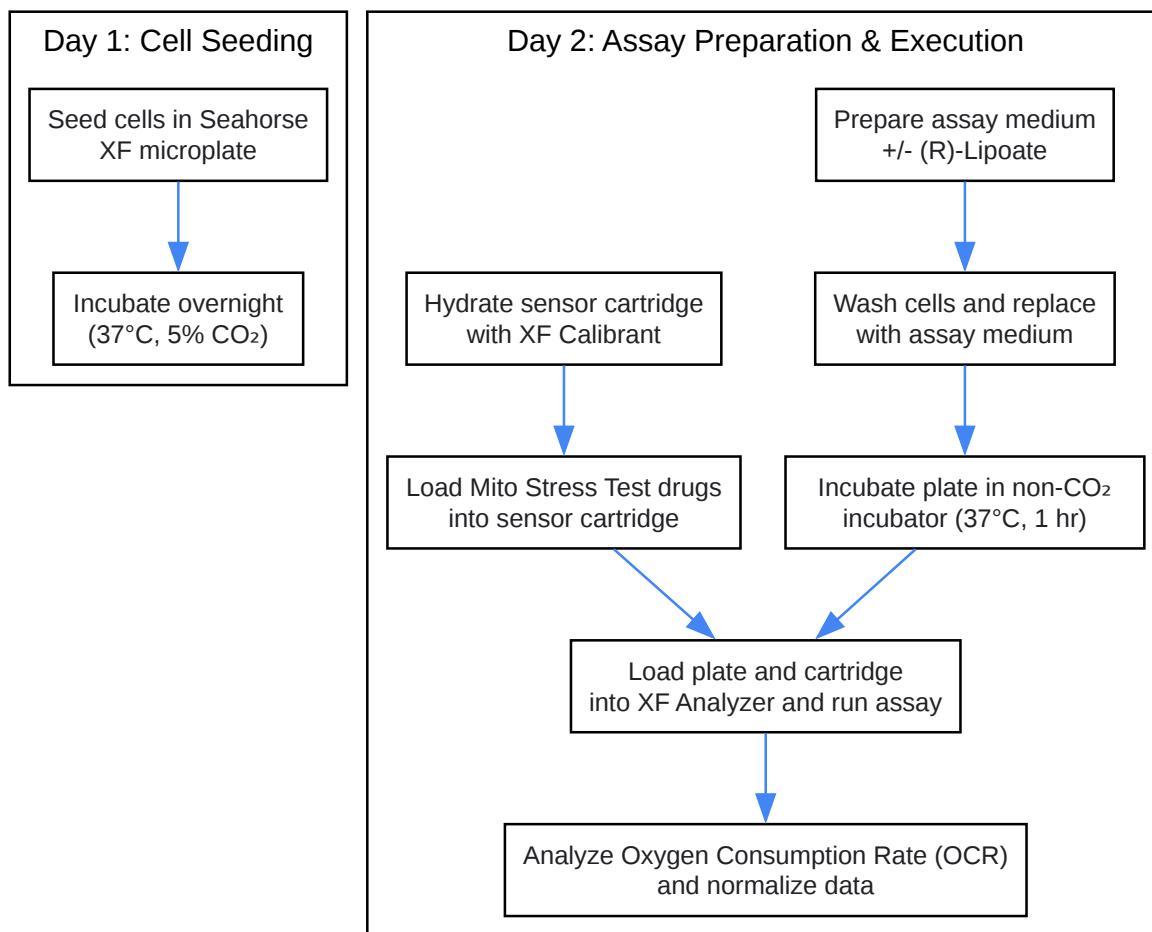
- Cofactor for Mitochondrial Dehydrogenase Complexes: R-LA is indispensable for the function of α -ketoacid dehydrogenase complexes within the mitochondria.^[1] These include:
 - Pyruvate Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA. This is a critical step that links glycolysis to the Krebs cycle.^{[4][5]}
 - α -Ketoglutarate Dehydrogenase Complex (KGDHC): A key rate-limiting enzyme in the Krebs cycle that catalyzes the conversion of α -ketoglutarate to succinyl-CoA.^[2]
 - Branched-Chain α -Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.^[1]

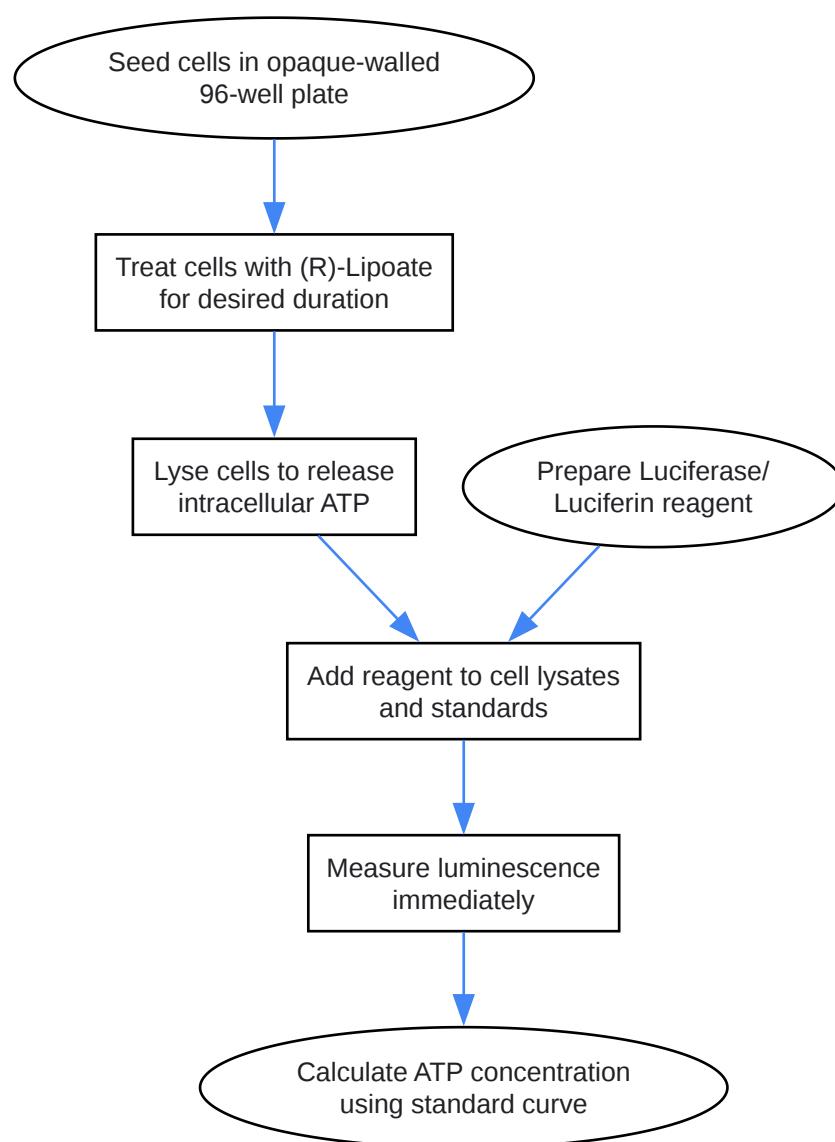
- Regulation of Pyruvate Dehydrogenase Complex (PDC): Beyond its role as a direct cofactor, R-LA enhances PDC activity by inhibiting Pyruvate Dehydrogenase Kinase (PDK) isoenzymes.[6][7] PDK phosphorylates and inactivates the E1 component of PDC. By inhibiting PDK, R-LA promotes the dephosphorylated, active state of PDC, thereby increasing the flux of pyruvate into the Krebs cycle.[7][8]
- Activation of AMPK Signaling: R-LA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP. R-LA-mediated AMPK activation can lead to increased expression of PGC-1 α , a master regulator of mitochondrial biogenesis.[1][3]
- Antioxidant and Redox Regulation: R-LA and its reduced form, dihydrolipoic acid (DHLA), are a potent antioxidant couple.[9] They can scavenge reactive oxygen species (ROS) and regenerate other endogenous antioxidants like vitamins C and E and glutathione, thereby protecting mitochondria from oxidative damage and improving their function.[2][9][10]

Key Signaling Pathways Influenced by (R)-Lipoate







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